tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclobutylamino group, and a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the cyclobutyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and amines .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Medicine: In medicine, this compound is investigated for its potential use in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the treatment of certain diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the cyclobutylamino group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate with a bicyclic structure, offering different steric and electronic properties.
tert-Butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate: A compound with a bicyclic azabicyclohexane structure, providing unique reactivity and applications.
Uniqueness: tert-Butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate is unique due to its combination of a tert-butyl group, a cyclobutylamino group, and a butan-2-yl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-5-10(9-14-11-7-6-8-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
InChI Key |
IJMXZRPFEUIWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1CCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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